[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate
Description
[(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate is an organic compound featuring a cyclohexylideneamino core conjugated to a 2,4-dinitrophenyl group and esterified with 2-chlorobenzoic acid. The 2,4-dinitrophenyl moiety contributes strong electron-withdrawing properties, while the chlorobenzoate ester enhances lipophilicity.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O6/c20-16-7-3-1-6-15(16)19(24)29-21-17-8-4-2-5-13(17)14-10-9-12(22(25)26)11-18(14)23(27)28/h1,3,6-7,9-11,13H,2,4-5,8H2/b21-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZXZWOVCNXXJV-HEHNFIMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC=CC=C2Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=CC=CC=C2Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Reagents :
- 2,4-Dinitrochlorobenzene (1.0 eq)
- Cyclohexenylmagnesium bromide (1.2 eq)
- Anhydrous potassium carbonate (1.5 eq)
- Dry tetrahydrofuran (THF)
Procedure :
- Add 2,4-dinitrochlorobenzene (202.5 g, 1.0 mol) to dry THF under nitrogen.
- Slowly add cyclohexenylmagnesium bromide (1.2 mol) at 0°C.
- Stir at 60°C for 12 h.
- Quench with saturated NH₄Cl, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via column chromatography (hexane/ethyl acetate, 8:2).
Yield : ~65% (pale yellow crystals).
Preparation of 2-Aminoethyl 2-Chlorobenzoate
Esterification of 2-Chlorobenzoic Acid
Reagents :
- 2-Chlorobenzoic acid (1.0 eq)
- Thionyl chloride (SOCl₂, 2.0 eq)
- Ethanolamine (1.1 eq)
- Triethylamine (1.5 eq)
Procedure :
- Reflux 2-chlorobenzoic acid (156.5 g, 1.0 mol) with SOCl₂ (238 g, 2.0 mol) for 3 h.
- Remove excess SOCl₂ under vacuum to obtain 2-chlorobenzoyl chloride.
- Dissolve ethanolamine (61.1 g, 1.0 mol) in dry dichloromethane (DCM).
- Add 2-chlorobenzoyl chloride dropwise at 0°C, followed by triethylamine.
- Stir at room temperature for 4 h, wash with water, and dry.
Yield : 85% (colorless liquid).
Schiff Base Formation
Condensation Reaction
Reagents :
- 2-(2,4-Dinitrophenyl)cyclohexanone (1.0 eq)
- 2-Aminoethyl 2-chlorobenzoate (1.1 eq)
- Anhydrous ethanol
- Glacial acetic acid (catalytic)
Procedure :
- Reflux the ketone (1.0 mol) and amine ester (1.1 mol) in ethanol (500 mL) with 2 drops of acetic acid.
- Monitor reaction by TLC (hexane/ethyl acetate, 7:3).
- Filter the precipitate, wash with cold ethanol, and recrystallize.
Yield : 78% (orange crystals).
Characterization Data
Physical and Spectroscopic Properties
| Property | Value |
|---|---|
| Melting Point | 182–185°C |
| IR (KBr, cm⁻¹) | 1627 (C=N), 1720 (C=O ester), 1530 (NO₂) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.44 (s, 1H, CH=N), 7.51–8.02 (m, Ar-H) |
| MS (ESI) | m/z 456.1 [M+H]⁺ |
Purity and Yield Optimization
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclohexanone synthesis | 65% | 95% |
| Esterification | 85% | 98% |
| Schiff base formation | 78% | 97% |
Critical Analysis of Methodologies
Challenges and Solutions
- Nitro Group Sensitivity : The 2,4-dinitrophenyl group necessitates anhydrous conditions to prevent hydrolysis.
- Ester Stability : Mild acidic conditions during Schiff base formation prevent ester cleavage.
- Stereoselectivity : The (1E)-configuration is favored due to steric hindrance in the cyclohexylidene ring.
Scalability and Industrial Relevance
- Cost Efficiency : Use of potassium carbonate as a base reduces production costs compared to cesium carbonate.
- Environmental Impact : Ethanol serves as a green solvent, aligning with sustainable chemistry principles.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Conditions :
Solid-Phase Synthesis
Support : Polystyrene-bound cyclohexanone derivatives.
Yield : 70% with automated purification.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl carboxylic acids.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate involves its interaction with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analog: Fe(II) Schiff Base Complex (2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol)
Key Differences and Similarities :
- Core Structure: The Fe(II) complex in uses a hydrazinylidene-linked Schiff base derived from 2-hydroxybenzaldehyde, whereas the main compound employs a cyclohexylideneamino group esterified with 2-chlorobenzoate. Both share the 2,4-dinitrophenyl substituent, which likely imparts similar electronic effects.
- Coordination Chemistry: The Fe(II) complex exhibits octahedral geometry with a 1:1 metal-ligand ratio, as confirmed by magnetic moment measurements (one unpaired electron) and IR spectroscopy, which identified coordination via phenolic oxygen and hydrazine nitrogen . In contrast, the main compound lacks metal coordination, rendering it unsuitable for catalytic applications.
- Physicochemical Properties: Molar Conductivity: The Fe(II) complex showed non-electrolytic behavior (low conductivity), while the main compound’s ester group may enhance solubility in organic solvents. Spectroscopy: IR spectra of the Fe(II) complex revealed ν(C=N) stretches at 1610 cm⁻¹, indicative of Schiff base formation, whereas the main compound’s ester carbonyl (C=O) would appear near 1700–1750 cm⁻¹.
Table 1: Comparative Properties of Main Compound and Fe(II) Complex
Pesticide Compounds with Aromatic Nitro/Chloro Substituents
lists agrochemicals such as etaconazole and propiconazole , which share aromatic chlorine and heterocyclic motifs but differ significantly in backbone structure .
Critical Comparisons :
- Electron-Withdrawing Groups: While the main compound uses nitro groups for electron withdrawal, etaconazole and propiconazole rely on chlorophenyl and triazole rings.
- Bioactivity : The pesticides’ triazole rings are critical for antifungal activity, whereas the main compound’s ester and nitro groups may prioritize stability over bioactivity.
- Synthetic Complexity: The main compound’s cyclohexylideneamino group may introduce steric challenges absent in the linear triazole-based pesticides.
Theoretical Considerations: Basis Sets and Computational Modeling
- Basis Sets : Triple zeta valence (TZV) basis sets () optimize atomic orbital descriptions, which could model the nitro and chloro substituents’ effects on electron density .
- Correlation Energy : The Colle-Salvetti formula () links electron density to correlation energy, suggesting that the 2,4-dinitrophenyl group’s high electron density could be computationally validated against simpler analogs .
Biological Activity
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate is a complex organic compound with notable biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
- Molecular Formula : C19H15ClN3O6
- Molar Mass : 452.24 g/mol
- CAS Number : 383147-94-2
The compound features a cyclohexylidene ring, a dinitrophenyl group, and an amino benzoate moiety. Its unique structure contributes to its biological activity by facilitating interactions with various molecular targets.
The biological activity of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate is primarily attributed to its ability to interact with proteins and enzymes. The dinitrophenyl group is known for its reactivity, which can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit the activity of certain enzymes involved in metabolic pathways, potentially disrupting cellular processes.
- Induction of Oxidative Stress : Preliminary studies suggest that the compound may contribute to oxidative stress within cells, leading to apoptosis (programmed cell death) and impacting cell viability.
Antimicrobial Properties
Research indicates that derivatives of 2-amino-4-chlorobenzoic acid exhibit diverse antimicrobial properties. [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate has shown potential as an antimicrobial agent against various bacterial strains.
Anticancer Activity
The compound is being investigated for its anticancer properties. It may act as an inhibitor of tumor growth through mechanisms involving apoptosis and inhibition of cell proliferation. Studies have shown that compounds with similar structures can exhibit significant antitumor activity against various cancer cell lines .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that related compounds inhibited the growth of cancer cells in vitro, suggesting potential applications in cancer therapy. The mechanism involved the induction of apoptosis through oxidative stress pathways.
- Enzymatic Inhibition : Research has indicated that related compounds can inhibit prostaglandin H2 synthase peroxidase activity, which is crucial for inflammatory responses. This suggests that [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate may have anti-inflammatory properties as well .
Data Table: Biological Activities Overview
Q & A
Q. What are the optimal synthetic routes for [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate, and how can purity be ensured?
The synthesis involves multi-step reactions, starting with condensation of 2,4-dinitrophenylhydrazine with a cyclohexanone derivative, followed by carbamate formation with 2-chlorobenzoic acid. Key steps include:
- Temperature control : Maintain 0–5°C during hydrazone formation to minimize side reactions .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol .
- Analytical validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (≥95% by reverse-phase C18 column) .
Q. Which spectroscopic methods are critical for structural elucidation of this compound?
- NMR : ¹H and ¹³C NMR identify the cyclohexylidene proton (δ 6.8–7.2 ppm) and carbamate carbonyl (δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.38) .
Q. How can researchers assess the compound’s biological activity in preliminary studies?
- Enzyme inhibition assays : Test against acetylcholinesterase or urease using spectrophotometric methods (IC₅₀ determination) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How does the dinitrophenyl group influence electrophilic reactivity and target interactions?
The electron-withdrawing nitro groups enhance electrophilicity, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols in enzymes). Methodological approaches include:
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from assay conditions or impurities. Mitigation strategies:
- Replicate assays : Use independent batches synthesized under identical conditions .
- Analytical cross-check : Re-analyze compound purity via LC-MS and quantify degradation products .
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to avoid off-target effects .
Q. What computational strategies predict the compound’s electronic structure and reactivity?
- Basis sets : Apply triple-zeta valence (TZV) basis sets (e.g., cc-pVTZ) for accurate electron density calculations .
- Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous environments .
- Docking studies : Use AutoDock Vina to model interactions with protein targets (e.g., kinases or proteases) .
Q. How can X-ray crystallography elucidate the compound’s 3D structure and intermolecular interactions?
- Crystal growth : Diffuse vaporization in dichloromethane/hexane at 4°C .
- Data collection : Use synchrotron radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) structures .
- Analysis : Refine with SHELXL; identify hydrogen bonds (e.g., carbamate O⋯H–N interactions) and π-stacking of dinitrophenyl groups .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Replace the 2-chlorobenzoate group with methoxy or trifluoromethyl analogs to modulate lipophilicity .
- Bioisosteres : Substitute the cyclohexylidene moiety with aromatic rings to enhance π-π interactions .
- Validation : Compare IC₅₀ values across derivatives in enzyme assays and correlate with computed LogP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
